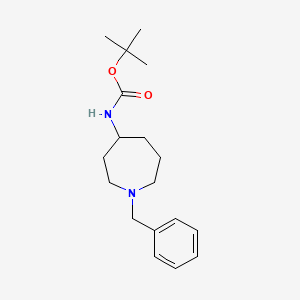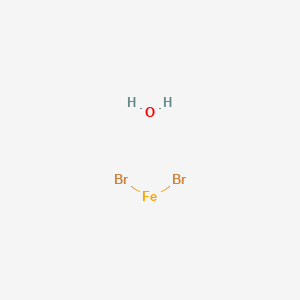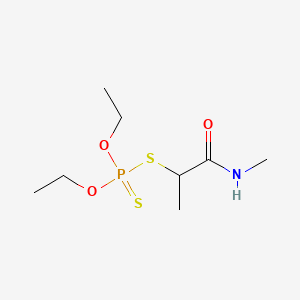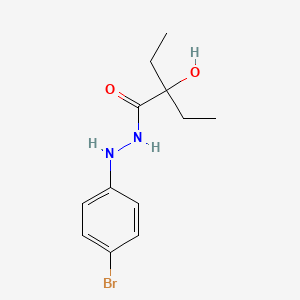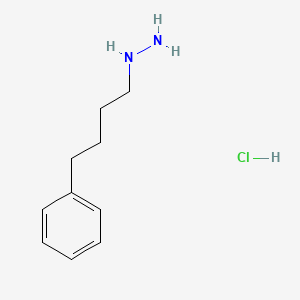
Z-Gly-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Gly-Ser-OH, also known as N-benzyloxycarbonylglycyl-L-serine, is a dipeptide composed of glycine and serine residues. This compound is often used in peptide synthesis and serves as a building block for more complex peptides and proteins. Its structure includes a benzyloxycarbonyl (Z) protecting group, which is commonly used to protect the amino group of glycine during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Gly-Ser-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Attachment to Resin: The first amino acid (glycine) is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid (serine) is activated and coupled to the first amino acid.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activating the carboxyl group .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves repeated cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-Ser-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield individual amino acids.
Oxidation: Oxidizing the serine residue to form serine derivatives.
Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the benzyloxycarbonyl group.
Major Products
Hydrolysis: Glycine and serine.
Oxidation: Serine derivatives.
Substitution: Deprotected glycine-serine dipeptide.
Wissenschaftliche Forschungsanwendungen
Z-Gly-Ser-OH has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein engineering and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential in drug development and as a component in therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for various applications
Wirkmechanismus
The mechanism of action of Z-Gly-Ser-OH involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group, facilitated by activating agents. The benzyloxycarbonyl group protects the amino group during synthesis and is removed under acidic conditions to expose the reactive site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler compound with only glycine.
Z-Gly-DL-Ala-OBzl: A tripeptide with glycine, alanine, and a benzyl ester group.
Z-Gly-L-Ala-OBzl: Similar to the previous compound but with L-alanine
Uniqueness
Z-Gly-Ser-OH is unique due to the presence of both glycine and serine residues, which provide flexibility and hydrophilicity. The serine residue introduces a hydroxyl group, allowing for additional functionalization and interactions in peptide structures .
Eigenschaften
Molekularformel |
C13H16N2O6 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O6/c16-7-10(12(18)19)15-11(17)6-14-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,20)(H,15,17)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
QJBVPDSNNNZVKZ-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
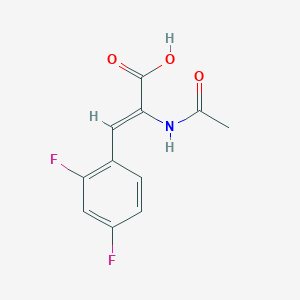

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
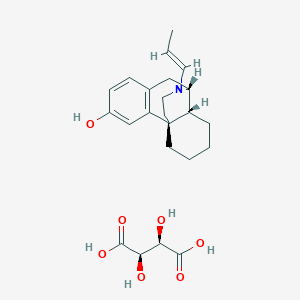

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
